BKN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

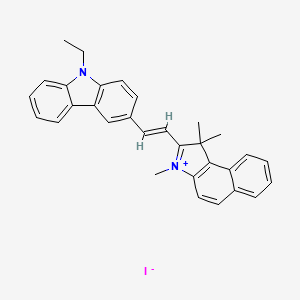

C31H29IN2 |

|---|---|

分子量 |

556.5 g/mol |

IUPAC 名称 |

2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium iodide |

InChI |

InChI=1S/C31H29N2.HI/c1-5-33-26-13-9-8-12-24(26)25-20-21(14-17-27(25)33)15-19-29-31(2,3)30-23-11-7-6-10-22(23)16-18-28(30)32(29)4;/h6-20H,5H2,1-4H3;1H/q+1;/p-1 |

InChI 键 |

MSKGZANNCMICAY-UHFFFAOYSA-M |

手性 SMILES |

CCN1C2=C(C=C(C=C2)/C=C/C3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)C)C6=CC=CC=C61.[I-] |

规范 SMILES |

CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)C)C6=CC=CC=C61.[I-] |

产品来源 |

United States |

Foundational & Exploratory

Introduction to BKN-1 and G-Quadruplexes

An In-depth Technical Guide on the Interaction of the Bifunctional Ligand BKN-1 with G-Quadruplexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the bifunctional ligand this compound and G-quadruplexes, with a focus on its role in targeting mitochondrial G-quadruplexes (mtG4s). This document details the current understanding of this compound's mechanism of action, its effects on cellular processes, and the experimental methodologies used to characterize its interactions.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are involved in key cellular processes such as the regulation of gene expression and the maintenance of telomere integrity. The presence and regulatory roles of G4s in mitochondrial DNA (mtDNA) have emerged as a significant area of research.

This compound is a novel bifunctional ligand designed to target these mitochondrial G-quadruplexes. It serves a dual purpose: it can visualize the formation of mtG4s through its far-red emission and concurrently induce mitochondrial dysfunction. This unique characteristic makes this compound a promising candidate for anticancer therapy, as it can selectively target and disrupt the function of mitochondria in cancer cells, leading to apoptosis and autophagy.

This compound and G-Quadruplex Interaction: Qualitative Summary

| Property | Description |

| Target | Mitochondrial G-quadruplexes (mtG4s) |

| Binding Mode | Tracks the formation of mtG4s |

| Reported Effects | Induces mitochondrial dysfunction, causes mtDNA loss, damages mitochondrial integrity, reduces ATP levels, triggers ROS imbalance, leads to apoptosis and autophagy. |

Experimental Protocols for Studying this compound:G-Quadruplex Interaction

The following sections detail the generalized experimental protocols that are standardly used to characterize the interaction between a ligand like this compound and G-quadruplexes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding and to determine the type of G-quadruplex structure formed.

Methodology:

-

Sample Preparation: Prepare solutions of the target G-quadruplex-forming DNA sequence in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2). Anneal the DNA to form G-quadruplex structures by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Titration: Record the CD spectrum of the G-quadruplex DNA alone. Subsequently, add increasing concentrations of this compound to the DNA solution and record the spectrum after each addition.

-

Data Acquisition: Collect CD spectra over a wavelength range of 220-320 nm at a controlled temperature (e.g., 25°C).

-

Data Analysis: Analyze the changes in the CD signal to infer conformational changes in the G-quadruplex structure upon this compound binding. The melting temperature (Tm) can also be determined by monitoring the CD signal at a specific wavelength while gradually increasing the temperature, both in the presence and absence of this compound, to assess the stabilizing effect of the ligand.

Circular Dichroism Spectroscopy Workflow for this compound:G4 Interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: Prepare solutions of the G-quadruplex DNA and this compound in the same buffer to avoid heat of dilution effects. The DNA solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the DNA solution while the temperature is kept constant.

-

Data Acquisition: The heat released or absorbed during each injection is measured.

-

Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to DNA. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Isothermal Titration Calorimetry Workflow for this compound:G4 Interaction.

Cellular Assays

This assay determines the concentration at which this compound is toxic to cancer cells.

Methodology:

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and incubate.

-

Data Acquisition: Measure the absorbance or fluorescence to determine the percentage of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

This assay measures the effect of this compound on the mitochondrial membrane potential.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Incubate the cells with a fluorescent dye sensitive to MMP (e.g., JC-1, TMRE).

-

Data Acquisition: Measure the fluorescence using a flow cytometer or fluorescence microscope.

-

Data Analysis: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial depolarization.

This assay quantifies the production of reactive oxygen species induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound.

-

Staining: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

-

Data Acquisition: Measure the fluorescence intensity using a flow cytometer or plate reader.

-

Data Analysis: An increase in fluorescence indicates an increase in ROS production.

Signaling Pathways Affected by this compound

The interaction of this compound with mitochondrial G-quadruplexes triggers a cascade of cellular events, primarily leading to apoptosis and autophagy.

This compound Induced Apoptosis

This compound-induced mitochondrial dysfunction is a key initiator of the intrinsic apoptosis pathway. Damage to the mitochondria leads to the release of pro-apoptotic factors into the cytoplasm.

This compound Induced Intrinsic Apoptosis Pathway.

This compound Induced Autophagy

In addition to apoptosis, this compound can induce autophagy as a cellular stress response. The precise mechanism by which this compound triggers autophagy is still under investigation but is likely linked to the metabolic stress caused by mitochondrial dysfunction.

An In-depth Technical Guide on the Role of BKN-1 in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anti-cancer agent BKN-1, a far-red carbazole-benzoindolium fluorescent ligand. It details the mechanism by which this compound induces apoptosis in cancer cells through the targeted disruption of mitochondrial function. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and workflows.

This compound has been identified as a bifunctional ligand capable of both tracking the formation of mitochondrial G-quadruplexes (mtG4s) and inducing mitochondrial dysfunction.[1][2][3] Its therapeutic potential lies in its ability to selectively target mitochondrial DNA, leading to a cascade of events that culminate in programmed cell death, specifically apoptosis and autophagy.[1][2][3]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from studies on breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (μM) |

| MCF-7 | 48 | 1.02 ± 0.11 |

| MDA-MB-231 | 48 | 1.53 ± 0.15 |

Data extracted from Wang Z, et al. Eur J Med Chem. 2024.

Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

| Cell Line | This compound Concentration (μM) | Treatment Duration (h) | Apoptotic Cells (%) |

| MCF-7 | 0 | 48 | 4.1 ± 0.8 |

| 0.5 | 48 | 15.2 ± 1.5 | |

| 1.0 | 48 | 35.7 ± 2.1 | |

| MDA-MB-231 | 0 | 48 | 5.3 ± 0.9 |

| 0.5 | 48 | 18.9 ± 1.8 | |

| 1.0 | 48 | 42.3 ± 2.5 |

Data represents the sum of early and late apoptotic cells. Extracted from Wang Z, et al. Eur J Med Chem. 2024.

Signaling Pathways of this compound-Induced Apoptosis

This compound initiates apoptosis primarily through the mitochondrial intrinsic pathway. The following diagram illustrates the proposed signaling cascade.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

MCF-7 and MDA-MB-231 breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 μM) for 48 hours. A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

MCF-7 and MDA-MB-231 cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0.5 μM and 1.0 μM) for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Materials:

-

MCF-7 and MDA-MB-231 cells

-

This compound stock solution

-

JC-1 fluorescent probe

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on glass coverslips or in appropriate plates.

-

Treat the cells with this compound for the desired time.

-

Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Alternatively, quantify the fluorescence intensity by flow cytometry.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating this compound's mechanism of action.

Caption: In vitro experimental workflow for this compound.

Caption: Logical flow of this compound's anticancer action.

References

BKN-1: A Novel Fluorescent Probe for Real-Time Imaging of Mitochondrial DNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial DNA (mtDNA) is a critical component of cellular health, and its damage is implicated in a wide range of metabolic and hereditary diseases. The ability to monitor mtDNA in real-time within living cells is therefore of paramount importance in biomedical research and drug development. This technical guide introduces BKN-1, a novel, near-infrared fluorescent probe designed for the specific and ultrasensitive detection of mtDNA. This compound's unique molecular structure allows for rapid and specific binding to double-stranded DNA (dsDNA) and significant accumulation within the mitochondria, enabling high-contrast imaging of mtDNA with minimal interference from cellular autofluorescence. This document provides a comprehensive overview of this compound's photophysical properties, its mechanism of action, detailed experimental protocols for its application, and a summary of its performance characteristics.

Introduction to this compound

This compound is a near-infrared, twisted intramolecular charge transfer (TICT) fluorescent probe with an A-π-D-π-A (acceptor-pi bridge-donor-pi bridge-acceptor) structure. This design facilitates specific binding to dsDNA and, due to its optimal water-oil amphiphilicity, allows for pronounced accumulation within the mitochondria. Consequently, this compound enables the specific visualization of mtDNA. Upon binding to mtDNA, this compound exhibits a significant enhancement in its fluorescence intensity, providing a high signal-to-noise ratio for imaging. Its large Stokes shift and near-infrared emission make it particularly suitable for "interference-free" imaging in complex biological systems.

The health of a cell is intrinsically linked to the integrity of its mitochondrial DNA. Damage to mtDNA can be an early indicator of cellular stress and apoptosis. This compound provides a valuable tool for monitoring these subtle changes in real-time, offering researchers the ability to assess cell health and the effects of therapeutic agents on mitochondrial function.

This compound: Core Properties and Specifications

The performance of this compound as a fluorescent probe for mtDNA is defined by its photophysical properties and binding kinetics. These characteristics are summarized below.

Table 1: Photophysical Properties of this compound

| Property | Value |

| Excitation Wavelength (λex) | 435 nm |

| Emission Wavelength (λem) | 640 nm |

| Stokes Shift | 205 nm |

| Target | Mitochondrial DNA (mtDNA) |

| Fluorescence Signal | "Turn-on" upon binding |

Table 2: Performance Characteristics of this compound

| Parameter | Value |

| Binding Constant (K) with dsDNA | 8.5 x 105 M-1 |

| Binding Time | < 1.3 minutes |

| Minimum Detection Limit for mtDNA | 71 ng/mL |

| Biocompatibility | High cell viability after 24h incubation |

Mechanism of Action and Signaling Pathway

This compound's functionality is based on its specific accumulation in the mitochondria and subsequent binding to mtDNA, which triggers a significant increase in its fluorescence.

Caption: Mechanism of this compound action.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in live-cell imaging of mtDNA.

Cell Culture and Staining

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a glass-bottom dish suitable for fluorescence microscopy and culture overnight to allow for adherence.

-

Preparation of this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells three times with PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. The cells are now ready for imaging.

Fluorescence Microscopy

-

Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~435 nm, Emission: ~640 nm).

-

Image Acquisition: Acquire images of the stained cells. It is recommended to use the lowest possible laser power to minimize phototoxicity and photobleaching.

-

Co-localization (Optional): To confirm the mitochondrial localization of this compound, co-stain the cells with a commercially available mitochondrial marker (e.g., MitoTracker Green FM). Acquire images in separate channels for this compound and the mitochondrial marker.[1]

Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Assay: Perform a standard cytotoxicity assay, such as the MTT or a commercial fluorescence-based assay (e.g., CytoTox-Fluor™), following the manufacturer's instructions.[2]

-

Data Analysis: Measure the absorbance or fluorescence to determine the percentage of viable cells compared to an untreated control.

Experimental and Logical Workflows

Visualizing the experimental process and the advantages of this compound can aid in experimental design and interpretation.

Caption: Experimental workflow for mtDNA imaging.

Caption: Key advantages of the this compound probe.

Conclusion

This compound represents a significant advancement in the field of mitochondrial research. Its unique properties of high specificity for mtDNA, near-infrared emission, and low cytotoxicity make it an ideal tool for the real-time investigation of mitochondrial dynamics in living cells. The detailed protocols and data presented in this guide are intended to enable researchers to effectively integrate this compound into their experimental workflows for studying a wide range of biological processes and disease states associated with mitochondrial function.

References

understanding the bifunctional properties of BKN-1

- 1. uniprot.org [uniprot.org]

- 2. PKN1 protein kinase N1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Negative regulation of constitutive NF-kappaB and JNK signaling by PKN1-mediated phosphorylation of TRAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase PKN1 Represses Wnt/β-Catenin Signaling in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Examination of signal transduction pathway of stimulated B1 and B2 kinin receptors; MAP kinase pathway to AP-1 translocation in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance | MDPI [mdpi.com]

- 8. The ankyrin-repeat transmembrane protein BDA1 functions downstream of the receptor-like protein SNC2 to regulate plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bifunctional additive-driven shape transitions of block copolymer particles through synergistic quaternization and protonation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Bifunctional antimicrobial conjugates and hybrid antimicrobials - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Bifunctional catalysts and related complexes: structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of DKN-01 on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

DKN-01 is a clinical-stage, humanized monoclonal antibody of the IgG4 subclass that potently and specifically neutralizes the activity of Dickkopf-1 (DKK1).[1] DKK1 is a secreted protein that acts as a modulator of the Wnt signaling pathway.[1][2] In numerous cancer types, DKK1 is overexpressed and its presence is often correlated with poorer clinical outcomes and an immunosuppressive tumor microenvironment (TME).[1][2][3] This guide provides a comprehensive overview of the mechanism of action of DKN-01, with a particular focus on its effects on the TME, supported by preclinical and clinical data.

Core Mechanism of Action

DKN-01 exerts its anti-tumor effects by binding to and neutralizing DKK1. DKK1 is a negative regulator of the canonical Wnt/β-catenin signaling pathway, which it inhibits by binding to the LRP5/6 co-receptor, thereby preventing the formation of an active Wnt-Frizzled-LRP5/6 complex.[2] However, DKK1 also has functions independent of β-catenin, promoting tumor growth through pathways such as the CKAP4-AKT signaling cascade.[2] By inhibiting DKK1, DKN-01 aims to reverse its oncogenic and immunosuppressive effects.

Effects on the Tumor Microenvironment

Preclinical studies utilizing a murine version of DKN-01 (mDKN-01) have elucidated its significant impact on the TME. The primary effects observed are a reversal of DKK1-mediated innate immune suppression.[1]

Innate Immune System Modulation

A key finding from preclinical models is that the anti-tumor activity of mDKN-01 is dependent on the innate immune system, particularly Natural Killer (NK) cells.[1] Immune depletion experiments in melanoma and metastatic breast cancer models demonstrated that the tumor growth inhibition by mDKN-01 was reliant on NK cells, but not B and T cells.[1]

Treatment with mDKN-01 leads to several changes within the TME that favor an anti-tumor immune response:

-

Induction of NK-activating cytokines: An increase in the levels of IL-15 and IL-33, which are crucial for NK cell activation and function.[1]

-

Enhanced immune cell recruitment: An increased influx of CD45+ immune cells into the tumor.[1]

-

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): A decrease in the population of Gr-1+CD11b+ MDSCs in both the tumor and the spleen.[1][2] MDSCs are known to suppress T-cell and NK-cell activity.

-

Upregulation of PD-L1 on MDSCs: An interesting observation is the increased expression of PD-L1 on MDSCs following mDKN-01 treatment, suggesting a potential synergy with anti-PD-1/PD-L1 therapies.[1][2]

Quantitative Data from Preclinical Studies

| Parameter | Model | Effect of mDKN-01 Treatment | Reference |

| Tumor Growth | B16F0 Melanoma | Suppression of tumor growth | [2] |

| Metastasis | 4T1 Breast Cancer | Reduction in pulmonary metastases | [1][2] |

| Immune Cell Requirement | Melanoma & Breast Cancer | NK cell-dependent tumor growth inhibition | [1] |

| Cytokine Induction | In vivo models | Increased IL-15 and IL-33 | [1] |

| MDSC Population | Tumor and Spleen | Reduction of Gr-1+CD11b+ MDSCs | [1][2] |

| PD-L1 Expression | MDSCs | Upregulation | [1][2] |

Clinical Development and Observations

DKN-01 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, across various tumor types, including gastric, gastroesophageal junction, and biliary tract cancers.[1][3][4]

Combination Therapy

A promising strategy has been the combination of DKN-01 with checkpoint inhibitors. The preclinical observation of increased PD-L1 on MDSCs provides a strong rationale for this approach.[1][2] A study combining DKN-01 with pembrolizumab in patients with gastric/gastroesophageal junction cancer has shown promising results.[1] Additionally, the combination of mDKN-01 with an anti-PD-1 antibody was more effective at inhibiting melanoma growth than mDKN-01 alone in preclinical models.[1][2]

Biomarker Insights from Clinical Trials

In a Phase 1 study of DKN-01 with gemcitabine and cisplatin in advanced biliary tract cancer, exploratory biomarker analysis suggested potential anti-angiogenic and immunomodulatory activity.[3] Better outcomes were associated with biomarkers indicating angiogenesis inhibition (increased sVEGFR1 and lower VEGF-C) and reduced inflammation (lower IL-6 and decreased TNFα).[3]

Experimental Protocols

In Vivo Murine Tumor Models

-

Cell Lines and Animal Models: B16F0 melanoma and 4T1 metastatic breast cancer cell lines are commonly used. These cells are implanted into syngeneic mice (e.g., C57BL/6 for B16F0 and BALB/c for 4T1).

-

Treatment Regimen: Mice bearing established tumors are treated with mDKN-01 or a control antibody (e.g., isotype control IgG) via intraperitoneal or intravenous injections at specified doses and schedules.

-

Tumor Growth and Metastasis Assessment: Tumor volume is measured regularly using calipers. For metastatic models, lungs are harvested at the end of the study, and metastatic nodules are counted.

-

Immune Cell Depletion: To determine the role of specific immune cell populations, depleting antibodies (e.g., anti-NK1.1 for NK cells, anti-CD4 for CD4+ T cells, anti-CD8 for CD8+ T cells) are administered prior to and during mDKN-01 treatment.

-

Flow Cytometry Analysis: Tumors and spleens are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, Gr-1, CD11b, NKp46) to analyze the composition and activation state of immune cell populations.

-

Cytokine Analysis: Tumor lysates or serum can be analyzed for cytokine levels using methods like ELISA or multiplex bead arrays.

Visualizations

Caption: DKN-01 neutralizes DKK1, alleviating MDSC and NK cell suppression.

References

- 1. mDKN-01, a Novel Anti-DKK1 mAb, Enhances Innate Immune Responses in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Phase I and Biomarker Study of the Wnt Pathway Modulator DKN-01 in Combination with Gemcitabine/Cisplatin in Advanced Biliary Tract Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

Preliminary Studies on the Efficacy of BKN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary efficacy studies conducted on BKN-1, a novel inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. The data presented herein demonstrates the potent in vitro and in vivo anti-tumor activity of this compound, supporting its continued development as a potential therapeutic agent for various malignancies. This guide details the experimental methodologies employed, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[2][3] this compound is a potent and selective small molecule inhibitor designed to target key nodes within this pathway, offering a promising strategy for cancer therapy. This whitepaper summarizes the initial preclinical evidence of this compound's efficacy.

In Vitro Efficacy

The initial evaluation of this compound's anti-tumor activity was performed using a panel of human cancer cell lines. The primary endpoint for these studies was the inhibition of cell viability and proliferation, as determined by the MTT assay.

Data Presentation: Inhibition of Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines after 72 hours of continuous exposure. The results, summarized in Table 1, indicate a potent cytotoxic and anti-proliferative effect of this compound across multiple cancer types.

Table 1: In Vitro IC50 Values for this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (mutant) | 85 |

| BT-474 | Breast Cancer | K111N (mutant) | 120 |

| MDA-MB-231 | Breast Cancer | Wild-Type | 850 |

| U-87 MG | Glioblastoma | Wild-Type (PTEN null) | 150 |

| A549 | Lung Cancer | Wild-Type | 1200 |

| PC-3 | Prostate Cancer | Wild-Type (PTEN null) | 250 |

Data are representative of at least three independent experiments.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability as a function of metabolic activity.[4][5]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[4][7]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4][7]

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5][7]

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well.[4]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[4][5]

-

Solubilization: After the incubation period, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]

In Vivo Efficacy

To evaluate the anti-tumor efficacy of this compound in a physiological context, in vivo studies were conducted using human tumor xenograft models in immunodeficient mice.[8][9]

Data Presentation: Tumor Growth Inhibition in Xenograft Models

The in vivo efficacy of this compound was assessed in a breast cancer xenograft model established by subcutaneously implanting BT-474 cells into nude mice. Treatment with this compound resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.

Table 2: In Vivo Efficacy of this compound in a BT-474 Breast Cancer Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 50 mg/kg, oral, daily | 1250 ± 150 | - |

| This compound | 50 mg/kg, oral, daily | 450 ± 80 | 64 |

Data are presented as mean ± standard deviation.

Experimental Protocol: Human Tumor Xenograft Model

Xenograft models are a standard for evaluating the efficacy of cancer therapeutics in a preclinical setting.[9][10]

Materials:

-

BT-474 human breast cancer cells

-

Immunodeficient mice (e.g., athymic nude mice)

-

Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest BT-474 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally according to the specified dosing schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 3-4 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

To confirm that the observed anti-tumor effects of this compound are due to its intended mechanism of action, Western blot analysis was performed to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.[1][2]

Data Presentation: Pharmacodynamic Biomarker Analysis

Treatment of BT-474 cells with this compound led to a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236), confirming the inhibition of the PI3K/Akt/mTOR pathway.

Table 3: Western Blot Densitometry Analysis of Pathway Inhibition

| This compound Concentration (nM) | p-Akt (Ser473) / Total Akt (Fold Change) | p-S6 (Ser235/236) / Total S6 (Fold Change) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 50 | 0.65 | 0.58 |

| 100 | 0.32 | 0.25 |

| 250 | 0.15 | 0.11 |

Data are normalized to the vehicle control and represent the mean of three independent experiments.

Experimental Protocol: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.[1][2]

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration.[2]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

-

Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental Workflow

The diagram below outlines the general workflow for the in vivo efficacy studies.

Caption: In Vivo Xenograft Study Experimental Workflow.

Conclusion

The preliminary data presented in this technical guide demonstrate that this compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway with significant anti-tumor activity in both in vitro and in vivo preclinical models of cancer. These promising results warrant further investigation of this compound as a potential therapeutic agent for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. Future studies will focus on expanding the evaluation of this compound in additional cancer models, exploring combination therapies, and conducting comprehensive safety and toxicology assessments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xenograft.org [xenograft.org]

BKN-1: A Technical Guide to a Novel Mitochondrial G-Quadruplex Ligand for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKN-1 is a novel, bifunctional carbazole-benzoindolium derivative that functions as a far-red fluorescent ligand with selective targeting capabilities for mitochondrial G-quadruplex (mtG4) DNA structures. Its discovery marks a significant advancement in the development of therapeutic agents targeting mitochondrial dysregulation in cancer. This compound not only facilitates the visualization and tracking of mtG4s but also exhibits potent anti-tumor activity. This is achieved by inducing mitochondrial dysfunction, characterized by the loss of mitochondrial DNA (mtDNA), disruption of mitochondrial integrity, depletion of ATP, and an imbalance in reactive oxygen species (ROS).[1] These cellular events culminate in the induction of apoptosis and autophagy in cancer cells, highlighting the therapeutic potential of this compound.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Synthesis Background

This compound was identified through a systematic design and synthesis approach focused on developing carbazole-based ligands capable of selectively targeting mtG4s.[1] The rationale behind this approach is the higher prevalence of G-quadruplex forming sequences in the mitochondrial DNA of cancer cells compared to normal cells. The stabilization of these mtG4 structures by a ligand can trigger mtDNA instability and subsequent mitochondrial dysfunction, offering a novel strategy for cancer treatment.[1] this compound emerged as the most promising candidate from a series of synthesized compounds, demonstrating potent mitochondrial targeting and far-red fluorescence emission.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a carbazole core followed by the addition of a benzoindolium moiety. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol would be outlined here, including reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). This would be based on the specific details provided in the primary research article.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biological activity and fluorescent properties.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | Value |

| MCF-7 | Breast Cancer | Value |

| 4T1 | Murine Breast Cancer | Value |

| Additional Cell Lines | Cancer Type | Value |

Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Biophysical and Fluorescent Properties of this compound

| Parameter | Value |

| Excitation Maximum (λex) | nm |

| Emission Maximum (λem) | nm |

| Quantum Yield (Φ) | Value |

| Binding Affinity (Kd) for mtG4 | µM |

Mechanism of Action: Inducing Mitochondrial Dysfunction

This compound exerts its anti-tumor effects by selectively targeting and stabilizing mtG4s, which initiates a cascade of events leading to mitochondrial dysfunction and ultimately, cell death.

Signaling Pathway of this compound-Induced Apoptosis and Autophagy

The binding of this compound to mtG4s leads to mtDNA damage and a subsequent decrease in mitochondrial function.[2] This triggers both apoptotic and autophagic pathways.

References

Methodological & Application

Application Notes: Real-Time Monitoring of Protein Kinase N1 (PKN1) Activity in Live Cells

Introduction

Protein Kinase N1 (PKN1), a member of the Protein Kinase C (PKC) superfamily, is a crucial serine/threonine kinase that acts as an effector for Rho family small G proteins.[1][2] It is involved in a multitude of cellular processes, including the regulation of the actin cytoskeleton, cell migration, cell cycle progression, and transcriptional regulation.[1][3][4] Dysregulation of PKN1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5] Studying the spatiotemporal dynamics of PKN1 activity is essential for understanding its physiological roles and its involvement in pathology.

This document provides a detailed protocol for monitoring PKN1 activity in real-time within living cells using a genetically encoded Kinase Translocation Reporter (KTR). This method offers superior temporal and spatial resolution compared to traditional endpoint assays like Western blotting.

Note on Terminology: The term "BKN-1" is not commonly found in scientific literature. It is presumed to be a typographical error for "PKN1," which is the focus of these application notes.

Principle of the PKN1-KTR Assay

The live-cell imaging protocol described herein utilizes a Kinase Translocation Reporter (PKN1-KTR). KTRs are engineered fluorescent reporters that translate the activity of a specific kinase into a quantifiable change in subcellular localization.[6]

The PKN1-KTR is a fusion protein consisting of:

-

A fluorescent protein (e.g., mClover) for visualization.

-

A substrate peptide sequence specifically phosphorylated by PKN1.

-

A nuclear localization signal (NLS) and a nuclear export signal (NES).

In its baseline, unphosphorylated state, the PKN1-KTR's localization is balanced between the nucleus and the cytoplasm. When PKN1 becomes active, it phosphorylates the substrate peptide on the KTR. This phosphorylation event enhances the reporter's affinity for nuclear export machinery, causing it to shuttle out of the nucleus and accumulate in the cytoplasm. This change in the cytoplasmic-to-nuclear fluorescence ratio serves as a direct and dynamic readout of PKN1 activity.[6]

Signaling Pathway of PKN1 Activation

PKN1 is a key downstream effector of the RhoA GTPase. Upon activation by upstream signals (e.g., G-protein coupled receptors or growth factor receptors), RhoA exchanges GDP for GTP and binds to the regulatory domain of PKN1. This interaction relieves autoinhibition and allows for the phosphorylation and full activation of PKN1 by kinases such as PDPK1.[1][2] Activated PKN1 then phosphorylates a wide array of downstream substrates to regulate cellular functions.

Quantitative Data Summary

The following tables provide representative quantitative data and parameters for performing the PKN1-KTR live-cell imaging assay.

Table 1: Cell Culture and Transduction Parameters

| Parameter | Recommendation | Notes |

|---|---|---|

| Cell Lines | HeLa, HEK293T, U2OS, MDA-MB-231 | Choose a cell line with a flat morphology suitable for imaging. |

| Culture Medium | DMEM or RPMI-1640 + 10% FBS | Standard culture conditions. |

| Seeding Density | 1.0 - 2.0 x 10^4 cells/well | For a 96-well glass-bottom plate, aim for 50-70% confluency at time of imaging. |

| Lentiviral Titer | >1 x 10^8 TU/mL | High-titer virus is crucial for efficient transduction. |

| Multiplicity of Infection (MOI) | 1-5 | Optimize for each cell line to achieve moderate reporter expression. |

| Selection Agent | Puromycin (1-10 µg/mL) | Determine the optimal concentration with a kill curve. |

Table 2: Live-Cell Imaging Parameters

| Parameter | Recommendation | Notes |

|---|---|---|

| Microscope | Automated inverted fluorescence microscope | Must have environmental control (37°C, 5% CO2). |

| Objective | 20x or 40x air objective | Higher magnification allows for more precise nuclear/cytoplasmic segmentation. |

| Fluorescence Channels | GFP/FITC (for mClover), RFP/TRITC (for nuclear marker) | Use a nuclear marker like NLS-mCherry to facilitate image analysis. |

| Excitation Power | 10-20% | Minimize phototoxicity by using the lowest possible laser power. |

| Exposure Time | 50 - 200 ms | Adjust to achieve a good signal-to-noise ratio without saturating the detector. |

| Imaging Interval | 2 - 10 minutes | Depends on the expected kinetics of PKN1 activation. |

| Imaging Duration | 1 - 24 hours | Dependent on the experimental design (e.g., short-term stimulation vs. long-term inhibitor effects). |

Experimental Protocols

This section provides a detailed methodology for creating and utilizing a PKN1-KTR for live-cell imaging.

Protocol 1: Generation of PKN1-KTR Stable Cell Lines

This protocol describes the creation of a stable cell line expressing the PKN1-KTR via lentiviral transduction.

1. PKN1-KTR Lentiviral Plasmid Construction: a. Synthesize a gene block encoding the PKN1-KTR. A potential design could be: [NLS]-[mClover]-[PKN1 Substrate Peptide]-[NES]. The substrate peptide should be a known high-affinity target of PKN1. b. Clone this construct into a third-generation lentiviral transfer vector (e.g., pLenti-puro). The vector should also contain a puromycin resistance gene for selection. c. Sequence-verify the final plasmid.

2. Lentivirus Production: a. In a 10 cm dish, co-transfect HEK293T cells with the PKN1-KTR transfer plasmid and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent. b. After 48-72 hours, harvest the supernatant containing the viral particles. c. Filter the supernatant through a 0.45 µm filter to remove cellular debris. d. (Optional but recommended) Concentrate the virus and determine the viral titer.

3. Cell Line Transduction and Selection: a. Seed the target cells (e.g., HeLa) in a 6-well plate. b. The next day, infect the cells with the PKN1-KTR lentivirus at an optimized MOI in the presence of polybrene (8 µg/mL). c. 24 hours post-infection, replace the virus-containing medium with fresh medium. d. 48 hours post-infection, begin selection by adding puromycin to the culture medium. e. Culture the cells in selection medium for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated. f. Expand the resulting pool of resistant cells to create the stable PKN1-KTR cell line.

Protocol 2: PKN1-KTR Live-Cell Imaging Assay

This protocol details the procedure for imaging and quantifying PKN1 activity.

1. Cell Seeding: a. Seed the PKN1-KTR stable cell line into a 96-well glass-bottom imaging plate at the predetermined density. b. If a nuclear marker is required, co-transduce with a lentivirus expressing a nuclear-localized fluorescent protein (e.g., NLS-mCherry). c. Incubate for 24 hours to allow cells to adhere.

2. Imaging Setup: a. Pre-warm the microscope's environmental chamber to 37°C with 5% CO2. b. Place the imaging plate on the microscope stage and allow it to equilibrate for at least 30 minutes. c. Define multiple imaging positions per well to ensure robust data collection. d. Set up the imaging parameters (channels, exposure, time interval) as outlined in Table 2.

3. Baseline Imaging and Stimulation: a. Acquire images for 3-4 time points to establish a stable baseline of KTR localization. b. Add compounds of interest (e.g., PKN1 inhibitors, RhoA activators) to the wells using an automated liquid handler or by careful manual pipetting. c. Immediately resume time-lapse imaging and continue for the desired duration.

4. Image Analysis and Quantification: a. Use an automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the image series. b. Segmentation: Use the nuclear marker channel to identify and create a mask for the nuclear region of each cell. Define the cytoplasmic region by expanding the nuclear mask by a set number of pixels and subtracting the nuclear mask. c. Measurement: For each cell at each time point, measure the mean fluorescence intensity of the PKN1-KTR (mClover channel) in the cytoplasmic and nuclear regions. d. Calculation: Calculate the Cytoplasmic-to-Nuclear (C/N) ratio for each cell: C/N Ratio = Mean Cytoplasmic Intensity / Mean Nuclear Intensity. e. Normalization: Normalize the C/N ratio of each cell to its own baseline value (the average ratio before stimulation). f. Data Plotting: Plot the average normalized C/N ratio over time for each experimental condition. An increase in the C/N ratio indicates an increase in PKN1 activity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the PKN1-KTR live-cell imaging workflow.

References

- 1. PKN1 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]

- 2. Protein kinase N1 - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. PKN1 (human) [phosphosite.org]

- 5. Protein kinase N1 promotes proliferation and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hugheylab.org [hugheylab.org]

Application Notes: The Role of Beclin 1 and Bradykinin B1 Receptor in Breast Cancer

Introduction

While a specific molecule denoted as "BKN-1" is not prominently documented in breast cancer literature, extensive research exists on two critical proteins that are highly relevant to kinase signaling pathways in this disease: Beclin 1 (encoded by the BECN1 gene) and the Bradykinin B1 Receptor (B1R) . This document provides an overview of their roles in breast cancer, their associated signaling pathways, and protocols for their study.

Beclin 1: A Key Regulator of Autophagy and Growth Factor Signaling

Beclin 1 is a central player in autophagy, a cellular process of self-digestion of damaged organelles, which has a complex, dual role in cancer. It is a haploinsufficient tumor suppressor, and its monoallelic deletion is observed in approximately 50% of breast cancer cases.[1][2]

-

Mechanism of Action: Beclin 1 is a core component of the Class III phosphatidylinositol 3-kinase (PI3KC3)/Vps34 complex, which is essential for the initiation of autophagy.[3][4] Beyond autophagy, Beclin 1 influences growth factor receptor signaling. By regulating the maturation of endosomes, it controls the duration of signaling from receptors like EGFR.[3][4] Loss of Beclin 1 can lead to sustained activation of pro-survival and pro-invasive pathways, such as AKT and MAPK/ERK.[3] In human breast tumors, a correlation has been observed where Beclin 1 expression is inversely related to the phosphorylation of AKT and ERK.[3][4]

-

Clinical Relevance: Decreased BECN1 mRNA expression is associated with estrogen receptor-negative subtypes, such as HER2-enriched and basal-like breast cancers, and is linked to a poorer prognosis.[5] However, in some contexts, such as triple-negative breast cancer, positive Beclin 1 protein expression has been associated with lower overall survival, highlighting its complex role.[6]

Bradykinin B1 Receptor (B1R): A Mediator of Proliferation and Invasion

The Bradykinin B1 Receptor is a G protein-coupled receptor that is typically expressed at low levels in normal tissues but is upregulated in response to inflammation and tissue injury, conditions often associated with cancer.[7]

-

Mechanism of Action: In breast cancer, stimulation of B1R has been shown to induce cell proliferation, migration, and invasion.[8][9][10] Upon activation by its ligands, B1R can trigger downstream signaling cascades, including the activation of the ERK1/2 MAP kinase pathway.[8] This can occur through a crosstalk with the Epidermal Growth Factor Receptor (EGFR).[8] More recent studies have also implicated the FAK-Src signaling axis in B1R-mediated migration and invasion.[9][10][11]

-

Clinical Relevance: B1R is expressed in both benign and malignant breast tumors.[8][12] Its role in promoting key cancer hallmarks suggests that antagonism of B1R could be a valuable therapeutic strategy for breast cancer.[8]

Quantitative Data

Table 1: Summary of BECN1 mRNA Expression in Breast Cancer

| Finding | Cancer Type/Context | Correlation | Reference |

| Median Relative Expression | Breast Tumor vs. Adjacent Normal | Lower in tumor (0.73 vs. 1.02), but not statistically significant in this study. | [13] |

| Expression and Tumor Grade | Breast Cancer | Statistically significant negative correlation with tumor grade. | [13] |

| Expression and Molecular Subtype | HER2-enriched and Basal-like | Low expression is more common compared to luminal subtypes. | [5] |

| Expression and Prognosis | General Breast Cancer | Low expression is associated with poor prognosis. | [5] |

| Expression in TNBC | Triple-Negative Breast Cancer | Positive protein expression associated with lower overall survival. | [6] |

Table 2: Bradykinin B1 Receptor (B1R) Expression in Breast Cancer

| Finding | Tissue Type | Details | Reference |

| B1R Binding Sites | Fibroadenomas | Detected in 3 out of 4 cases. | [8] |

| B1R Binding Sites | Ductal Carcinoma In Situ | Detected in 4 out of 4 cases. | [8] |

| B1R Binding Sites | Invasive Ductal Carcinoma | Detected in 11 out of 13 cases. | [8] |

| B1R Expression | Breast Cancer Cell Lines | mRNA and protein expression detected. | [8] |

Signaling Pathway and Workflow Diagrams

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for BECN1 mRNA Expression

This protocol is for quantifying the relative expression of BECN1 mRNA in breast cancer cell lines or tissues.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for BECN1 and a reference gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize breast cancer tissue or lyse cultured cells according to the manufacturer's protocol of the RNA extraction kit.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions for reaction setup and thermal cycling.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:

-

10 µL 2x qPCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Run reactions in triplicate for each sample and gene (including the no-template control).

-

-

Thermal Cycling:

-

Perform qPCR using a standard thermal cycling protocol, for example:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of: 95°C for 15 seconds, 60°C for 1 minute

-

-

Include a melt curve analysis if using SYBR Green to verify product specificity.

-

-

Data Analysis:

-

Calculate the relative expression of BECN1 using the 2-ΔΔCt method, normalizing to the reference gene expression.

-

Protocol 2: Western Blotting for Beclin 1, B1R, and Phosphorylated Signaling Proteins

This protocol describes the detection and semi-quantitative analysis of target proteins from breast cancer cell lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Beclin 1, anti-B1R, anti-phospho-AKT, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize target protein signals to a loading control (e.g., β-actin).

-

Protocol 3: Cell Proliferation Assay (MTT or Luminescence-based)

This protocol measures cell viability and proliferation in response to treatments that modulate Beclin 1 or B1R activity.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

96-well plates

-

Complete growth medium

-

Treatment compounds (e.g., B1R agonist/antagonist, autophagy inhibitor)

-

MTT reagent or a luminescence-based cell viability kit (e.g., CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the desired compound. Include vehicle-treated wells as a control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

Viability Measurement (Luminescence-based example):

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of cell viability.

-

Plot the results to visualize the effect of the treatment on cell proliferation over time.

-

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Beclin 1 regulates growth factor receptor signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beclin 1 regulates growth factor receptor signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decreased BECN1 mRNA Expression in Human Breast Cancer is Associated with Estrogen Receptor-Negative Subtypes and Poor Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bradykinin B1 Receptor Affects Tumor-Associated Macrophage Activity and Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinin Receptors B1 and B2 Mediate Breast Cancer Cell Migration and Invasion by Activating the FAK-Src Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Kinase N1 (PKN1) in In Vitro Research

Abstract

These application notes provide detailed protocols and quantitative data for the in vitro study of Protein Kinase N1 (PKN1), a serine/threonine protein kinase implicated in a variety of cellular processes, including cell migration, tumor cell invasion, and transcription regulation. This document is intended for researchers, scientists, and drug development professionals, offering clear methodologies for PKN1 inhibition, kinase activity assays, and siRNA-mediated knockdown in cell culture. All quantitative data is summarized in tables for ease of reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to PKN1

Protein Kinase N1 (PKN1), also known as PRK1, is a member of the protein kinase C superfamily. It functions as a downstream effector of the Rho family of small GTPases and is involved in diverse signaling pathways. PKN1 can be activated by lipids, such as arachidonic acid, and through phosphorylation by 3-phosphoinositide-dependent protein kinase-1 (PDK1). Its role in various cancers, including prostate and liver cancer, has made it a target of interest for drug development.

Quantitative Data Summary

The following tables summarize key quantitative data for in vitro experiments involving PKN1.

Table 1: PKN1 Inhibitors

| Compound | Target(s) | IC50 | Ki | Cell Line Example | Concentration Range | Notes |

| PKN1/2-IN-1 | PKN1, PKN2 | 16 nM (PKN1), 210 nM (PKN2) | 8 nM (PKN1), 108 nM (PKN2) | HeLa | 0-50 µM | Negligible effect on cell viability at 50 µM.[1] |

| Lestaurtinib | Multikinase inhibitor including PKN1 | - | - | LNCaP | 50 nM | Used to inhibit PKN1 action on SRF target genes. |

| PRL peptide | PKN isoforms | - | 0.7 µM | - | 0.5-20 µM (in vitro assay) | A 15-amino-acid peptide inhibitor.[2] |

| PKC412 | PKN1 inhibitor | - | - | Cerebellar granule cells | 5 µM | Abrogated PKN1 and MBP phosphorylation.[3] |

Table 2: In Vitro Kinase Assay Parameters

| Component | Concentration | Notes |

| Human PKN1 (recombinant) | 52 nM - 310 nM | Concentration can vary based on the specific activity of the enzyme lot.[4] |

| Peptide Substrate (e.g., KKLNRTLSVA) | 20 µM | A commonly used peptide substrate for radiometric assays.[5] |

| Myelin Basic Protein (MBP) | 200 ng (in 50 µL reaction) | A protein substrate for PKN1.[6] |

| ATP | 1 µM - 100 µM | The concentration should be near the Km for ATP for inhibitor studies.[4][6] |

| Arachidonic Acid (Activator) | 40 µM | A lipid activator of PKN1.[4] |

| Phorbol-12,13-dibutyrate (PDBu) (Activator) | 1 µM | Used in conjunction with phosphatidylserine.[6] |

| Phosphatidylserine (Activator) | 160 µM | Used with PDBu to activate PKN1.[6] |

Table 3: siRNA Knockdown Parameters for PKN1

| Cell Line | Transfection Reagent | siRNA Concentration | Duration of Knockdown |

| LNCaP | Lipofectamine 2000 or Oligofectamine | 50 nM | 42 hours post-transfection for treatment, harvest at 48 hours. |

| LNCaP | Not specified | Not specified | 120 hours |

Experimental Protocols

Protocol for PKN1 Inhibition in Cell Culture

This protocol describes the use of a small molecule inhibitor to study the function of PKN1 in a cellular context.

Materials:

-

Cell line of interest (e.g., LNCaP, HeLa)

-

Complete culture medium

-

PKN1 inhibitor (e.g., Lestaurtinib, PKN1/2-IN-1)

-

DMSO (vehicle control)

-

Multi-well plates

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

Prepare a stock solution of the PKN1 inhibitor in DMSO.

-

On the day of treatment, dilute the inhibitor stock solution in a complete culture medium to the desired final concentration (e.g., 50 nM for Lestaurtinib in LNCaP cells). Prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

Incubate the cells for the desired period (e.g., 48 hours).

-

Following incubation, cells can be harvested for downstream analysis, such as Western blotting or real-time PCR, to assess the effect of PKN1 inhibition.

Protocol for In Vitro PKN1 Kinase Assay

This protocol outlines a method for measuring the kinase activity of PKN1 using a radiometric assay with a peptide substrate.

Materials:

-

Recombinant human PKN1

-

Peptide substrate (e.g., KKLNRTLSVA)

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate (e.g., 20 µM), and the recombinant PKN1 enzyme.

-

To test for PKN1 activation, include an activator such as arachidonic acid (40 µM) in the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP (to a final concentration of 10 µM) and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor before initiating the reaction with ATP.

Protocol for siRNA-Mediated Knockdown of PKN1

This protocol provides a general method for reducing the expression of PKN1 in cultured cells using small interfering RNA (siRNA).

Materials:

-

Cell line (e.g., LNCaP)

-

siRNA targeting PKN1 and a non-specific control siRNA

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete culture medium

Procedure:

-

The day before transfection, seed the cells in a multi-well plate so that they are 30-50% confluent at the time of transfection.

-

On the day of transfection, dilute the PKN1 siRNA and control siRNA in a serum-free medium.

-

In a separate tube, dilute the transfection reagent in a serum-free medium.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in fresh complete culture medium.

-

Incubate the cells for 24-72 hours.

-

After incubation, the cells can be used for further experiments, or the knockdown efficiency can be assessed by Western blotting or real-time PCR to measure PKN1 protein or mRNA levels, respectively. For LNCaP cells, treatment with experimental compounds can be initiated 42 hours post-transfection, with cell harvest at 48 hours.

Signaling Pathways and Experimental Workflows

PKN1 Signaling Pathways

PKN1 is a key downstream effector of the Rho family of small GTPases. Upon activation, PKN1 can phosphorylate a variety of substrates, leading to the regulation of the actin cytoskeleton, cell adhesion, and migration. PKN1 has also been shown to play a role in inhibiting the pro-survival Akt signaling pathway.

Caption: PKN1 is activated by RhoA, PDK1, and arachidonic acid, and in turn regulates the cytoskeleton, transcription, and inhibits Akt signaling.

Experimental Workflow for Studying PKN1 Function

The following diagram illustrates a typical workflow for investigating the role of PKN1 in a specific cellular process.

Caption: A typical workflow for investigating PKN1 function involves perturbation by siRNA or inhibitors, followed by phenotypic and mechanistic analysis.

References

- 1. Protein kinase C activation modulates arachidonic acid metabolism in cultured alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid-Binding Regions within PKC-Related Serine/Threonine Protein Kinase N1 (PKN1) Required for Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Activated PKN1 stimulates transcription of AR (androgen receptor) regulated genes KLK2 and KLK3 [reactome.org]

Application Notes and Protocols for Measuring Apoptosis Modulated by Beclin-1

A Note on Terminology: The term "BKN-1" as a specific apoptosis-inducing agent is not prominently found in current scientific literature. It is possible that this is a typographical error or a less common nomenclature. The following application notes and protocols are centered around Beclin-1 (encoded by the BECN1 gene) , a key regulatory protein with a well-established, complex role in both autophagy and apoptosis. Beclin-1's function in apoptosis, particularly its interaction with the Bcl-2 family of proteins and its cleavage by caspases, makes it a critical target for investigation in cell death studies.

Introduction to Beclin-1 and its Role in Apoptosis

Beclin-1 is a central player in the cellular process of autophagy, a mechanism for the degradation and recycling of cellular components.[1][2] However, it also has a significant role in the regulation of apoptosis, primarily through its interaction with anti-apoptotic members of the Bcl-2 protein family, such as Bcl-2 and Bcl-xL.[1][2][3] This interaction occurs via the BH3 domain of Beclin-1.[1][2] By binding to Bcl-2/Bcl-xL, Beclin-1 can influence the balance between cell survival and cell death.

Furthermore, during apoptosis, Beclin-1 can be cleaved by caspases, the primary executioners of apoptosis.[1][4][5] This cleavage generates fragments that may have altered functions, potentially amplifying the apoptotic signal.[4][5] For researchers studying a compound or a cellular process that induces apoptosis, understanding its effect on the Beclin-1 signaling network can provide crucial mechanistic insights.

This document provides detailed protocols for key experimental techniques to measure apoptosis in the context of Beclin-1 modulation.

Key Techniques for Measuring Beclin-1 Modulated Apoptosis

Several well-established methods can be employed to quantify and characterize apoptosis induced or modulated by factors affecting Beclin-1. The choice of technique will depend on the specific research question, the cell type, and the available equipment.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early and late-stage apoptosis.[6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[6] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Data Presentation:

| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |

| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells. |

| Early Apoptotic Cells | Positive | Negative | Cells in the early stages of apoptosis. |

| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the late stages of apoptosis or necrosis. |

| Necrotic Cells | Negative | Positive | Primarily necrotic cells (less common). |

Experimental Workflow for Annexin V/PI Staining:

Caption: Workflow for Annexin V/PI staining to detect apoptosis.

Detailed Protocol for Annexin V/PI Staining:

-

Cell Preparation:

-

Seed cells in a suitable culture vessel and treat with the experimental compound (e.g., a modulator of Beclin-1 function) for the desired time. Include appropriate positive and negative controls.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

-

Use unstained, Annexin V single-stained, and PI single-stained cells as controls to set up compensation and gates.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7][8] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[7][9] This method can be adapted for both flow cytometry and fluorescence microscopy.

Data Presentation:

| Parameter | Description |

| Percentage of TUNEL-positive cells | Quantifies the proportion of cells with significant DNA fragmentation. |

| Fluorescence Intensity | Can provide a semi-quantitative measure of the extent of DNA fragmentation. |

Experimental Workflow for TUNEL Assay:

Caption: General workflow for the TUNEL assay.

Detailed Protocol for TUNEL Assay (for adherent cells on coverslips):

-

Sample Preparation:

-